molecular formula C24H21N3O3 B14922204 2,4,6-Triphenoxybenzene-1,3,5-triamine

2,4,6-Triphenoxybenzene-1,3,5-triamine

Cat. No.: B14922204
M. Wt: 399.4 g/mol
InChI Key: BRAPMHAKABDYDC-UHFFFAOYSA-N
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Description

2,4,6-Triphenoxybenzene-1,3,5-triamine is an organic compound characterized by the presence of three phenoxy groups attached to a benzene ring, which is further substituted with three amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine typically involves the nucleophilic substitution of cyanuric chloride with phenol derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenoxybenzene-1,3,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the phenoxy groups can yield phenol derivatives .

Scientific Research Applications

2,4,6-Triphenoxybenzene-1,3,5-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenoxybenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phenoxy and amino groups on a benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2,4,6-triphenoxybenzene-1,3,5-triamine

InChI

InChI=1S/C24H21N3O3/c25-19-22(28-16-10-4-1-5-11-16)20(26)24(30-18-14-8-3-9-15-18)21(27)23(19)29-17-12-6-2-7-13-17/h1-15H,25-27H2

InChI Key

BRAPMHAKABDYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2N)OC3=CC=CC=C3)N)OC4=CC=CC=C4)N

Origin of Product

United States

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